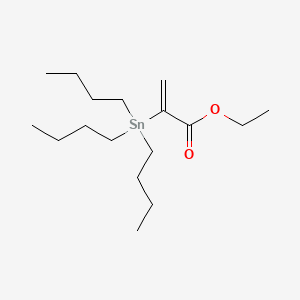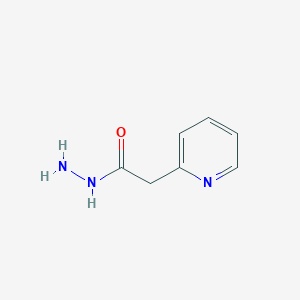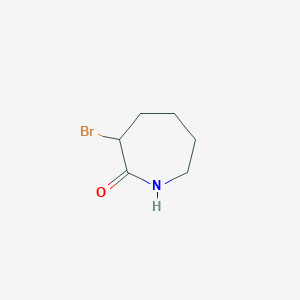
3-Bromoazepan-2-one
Übersicht
Beschreibung
3-Bromoazepan-2-one is a brominated azepanone, a class of heterocyclic organic compounds containing a seven-membered ring structure composed of six carbon atoms and one nitrogen atom, with a ketone functional group at the second position and a bromine atom attached to the third position. This compound is of interest due to its potential as an intermediate in the synthesis of various pharmacologically active molecules, including those with anxiolytic, anticonvulsant, and analgesic properties .
Synthesis Analysis
The synthesis of 3-Bromoazepan-2-one and related compounds typically involves the formation of seven-membered rings, which can be achieved through various methods. One approach is the reaction of bromoethylsulfonium salt with amino alcohols, leading to the formation of 1,4-heterocyclic compounds such as morpholines and benzoxazepines . Another method involves the ring enlargement of carbohydrate-derived 1,2-oxazines to enantiopure 5-bromo-1,2-oxazepines, followed by palladium-catalyzed reactions to introduce new substituents . Additionally, a one-pot synthesis involving an isocyanide-based multicomponent reaction followed by a Wittig sequence has been developed to produce 2,3-dihydro-1H-2-benzazepin-1-ones and 3H-2-benzoxepin-1-ones .
Molecular Structure Analysis
The molecular structure of brominated azepanones and related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the molecular and crystal structure of 7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one was determined, providing insights into the nature of hydrogen bonds between molecules in both solution and crystalline states .
Chemical Reactions Analysis
Brominated azepanones can undergo various chemical reactions due to the presence of reactive functional groups. For example, the alkenyl bromide moiety in 1,2-oxazepine derivatives can be exploited for the introduction of new substituents via palladium-catalyzed C-C bond-forming processes . Additionally, unexpected bromine migration has been observed during the synthesis of thieno[3,4-b][1,5]benzoxazepin-10-ones, highlighting the complexity of reactions involving brominated heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromoazepan-2-one derivatives are influenced by their molecular structure. These properties can be characterized using various spectroscopic methods, including FT-IR, UV-Vis, and NMR spectroscopy. For instance, the synthesis and characterization of new derivatives of 1,3-oxazepane-4,7-dione and N-bromo amines 1,3-oxazepane-4,7-dione derivatives have been reported, with their properties determined by melting point and spectroscopic analysis . The pharmacological properties of 3-amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives, which are structurally related to 3-Bromoazepan-2-one, have been studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Synthesis of Medicinal Compounds
3-Bromoazepan-2-one is utilized as a starting material or intermediate in the synthesis of various bioactive compounds. For example, it is involved in the synthesis of differentially substituted diazepines, which are explored for their potential as Acetylcholinesterase (AChE) inhibitors. These compounds are significant in the development of anti-neurodegenerative drugs, showing promise in addressing diseases like Alzheimer's. The synthesis process highlights the efficiency of the Cu-mediated route and the potential of these compounds in molecular docking, AChE inhibition activity, and radical scavenging activity, indicating their therapeutic potential (Sudhapriya, Manikandan, Kumar, & Perumal, 2019).
Cyclization Reaction Studies
The compound plays a crucial role in studying the regioselectivity of cyclization reactions. Research on the cyclization of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with α-bromoketone presents insights into the structural confirmation of synthesized compounds. These studies are vital for confirming the structure of potential drugs and involve modern physical and physico-chemical research methods. Quantum chemical calculations are part of this process, providing valuable data on the electronic structure, geometry, and thermodynamic parameters of the compounds involved (Perekhoda et al., 2017).
BET Bromodomain Inhibitors
Research involving 3-Bromoazepan-2-one has led to the development of novel 1,2,3-triazolobenzodiazepines that function as Bromo- and Extra-Terminal domain (BET) inhibitors. These compounds have shown potential as therapeutic agents against various diseases, including cancer. They act by mimicking acetyl-lysine and inhibiting BET proteins, which are implicated in the progression of certain cancers. The structure-based optimization of these compounds has led to potent inhibitors with significant activity against leukemic cells, highlighting their therapeutic potential (Sharp et al., 2017).
Safety And Hazards
3-Bromoazepan-2-one is classified as harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, washing skin with plenty of water if it comes into contact, and rinsing eyes cautiously with water for several minutes if it comes into contact .
Eigenschaften
IUPAC Name |
3-bromoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-5-3-1-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGNPJHCXKAYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452552 | |
| Record name | 3-Bromoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoazepan-2-one | |
CAS RN |
3457-66-7 | |
| Record name | α-Bromocaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


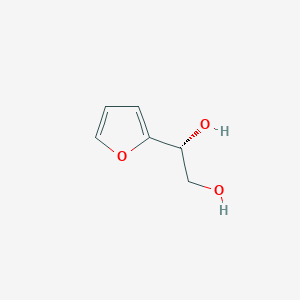
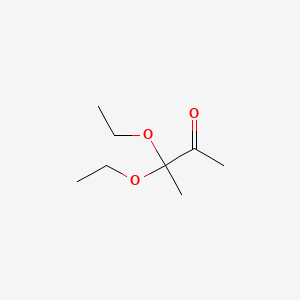

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)






